Anti-aging agent 1
Description
Properties
Molecular Formula |
C16H16ClNO3 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
6-chloro-1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C16H16ClNO3/c1-21-13-8-5-12(6-9-13)7-10-15(19)18-11-3-2-4-14(17)16(18)20/h4-10H,2-3,11H2,1H3/b10-7+ |
InChI Key |
RZTQTAQPFFBFIC-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC=C(C2=O)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC=C(C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Anti-aging agent 1” typically involves multiple steps, including the use of specific reagents and catalysts. One common synthetic route involves the reaction of aniline derivatives with other aromatic compounds under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
“Anti-aging agent 1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the gain of hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anti-aging agents have garnered significant attention in recent years for their potential to combat skin aging and promote overall well-being . These agents, derived from various natural and synthetic sources, offer a multifaceted approach to addressing the effects of aging .
Natural Anti-Aging Agents and Their Applications
Herbs and natural extracts have a long history of use in addressing skin aging, with sources derived from minerals, animals, vegetables, and herbs . Natural anti-aging agents and extracts have applications in cosmetics, cosmeceuticals, and pharmaceuticals for dermatological health and aesthetic purposes .
Examples of natural anti-aging agents:
- GIG Extracts: Extracts from Glehnia littoralis stimulate anti-aging genes SIRT1 and FOXO1 . At a concentration of 0.1 mg/mL, GIG extracts show no cytotoxicity on human skin fibroblasts, suggesting their potential as anti-aging agents for dermatological applications .
- Resveratrol: Resveratrol exhibits anti-aging activity in multiple aging models .
- α-Lipoic Acid: α-Lipoic acid exhibits anti-aging activity in multiple aging models .
- Astaxanthin : Astaxanthin exhibits anti-aging activity in multiple aging models .
- Catechin : Catechin exhibits anti-aging activity in multiple aging models .
- Curcumin : Curcumin exhibits anti-aging activity in multiple aging models .
- Protocatechuic acid: Application of 0.02% protocatechuic acid for eight weeks has been shown to reduce facial wrinkles and inhibit MMP-1 secretion . Protocatechuic acid exerts antioxidant and anti-inflammatory effects by influencing Akt, mTOR, and NF-κB in HaCaT cells and the primary keratinocytes pathway, also regulated by JNK and p38 MAPK .
Synthetic Anti-Aging Agents and Their Applications
Synthetic compounds also play a crucial role in anti-aging strategies .
Examples of synthetic anti-aging agents:
- Acetylzinc ketone (AZ): A derivative of zinone, AZ can increase the expression of Notch pathway genes and reduce MMP-1, MMP-3, and MMP-12 . It can also reduce the expression of reactive oxygen species-related genes PMAIP1 and arg2 .
- Poly L lactic acid (PLLA): PLLA supports an increase in HIF-1α and promotes collagen synthesis .
- 10-Hydroxystearic Acid (10-HAS): Treatment with 1% 10-HSA can reduce the expression of the aging protein p53, inhibit the expression of the MMP-1 gene, reduce the pigmentation of senile plaques, and improve the coarseness of pores .
- Retinol: Vitamin A (retinol) and its derivatives (retinaldehyde and tretinoin) have antioxidant effects, induce collagen biosynthesis, and reduce MMP 1 expression . Retinol is commonly used as an anti-aging compound and causes less skin irritation compared to tretinoin .
- Tretinoin: Can reduce the signs of UV-induced early skin aging, such as wrinkles, loss of skin elasticity, and pigmentation .
Pathways and Mechanisms of Anti-Aging Agents
Anti-aging agents act through various mechanisms to combat the effects of aging, including:
- SIRT1 and FOXO1 Activation: SIRT1 exerts anti-aging effects by deacetylating FOXO1, a transcription factor activated through MAPK, AKT, and Pdx1 pathways . Increasing SIRT1 and FOXO1 mRNA expression regulates DNA repair, neuroprotection, and vascular protection, and it also decreases aging and age-related diseases .
- Antioxidant Activity: Many anti-aging compounds, such as resveratrol, curcumin, and vitamin A derivatives, possess antioxidant properties that help protect against oxidative stress, a major contributor to aging .
- Modulation of Aging-Related Pathways: Bioactive compounds can modulate pathways related to aging, offering interventions to delay or counteract aging effects .
- Geroprotective Properties: Substances with geroprotective properties, such as Gerovital, antioxidants, vitamins, hormones, and bioregulatory peptides, interfere with the oxidative balance and promote healthy aging .
Mechanism of Action
The mechanism by which “Anti-aging agent 1” exerts its effects involves several molecular targets and pathways:
Telomere Maintenance: The compound helps maintain telomere length, which is crucial for cellular longevity.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Gene Regulation: The compound modulates the expression of genes involved in aging and cellular repair
Comparison with Similar Compounds
Resveratrol
Mechanism: Resveratrol, a polyphenol from grapes and berries, activates sirtuins (e.g., SIRT1), inhibits NF-κB and COX-2, and reduces oxidative stress . Key Finding: Biphasic response observed—low doses activate longevity pathways, while high doses may inhibit them .
Hemin
Mechanism : Hemin, an iron-containing porphyrin, activates AMPK and enhances autophagy, critical for mitochondrial health .
Efficacy : Extends healthspan in human lung fibroblasts and kidney cells, but efficacy diminishes in autophagy-deficient models .
GMA-g-PPDA (Glycidyl Methacrylate-grafted Poly(p-phenylenediamine))
Mechanism : Acts as a reactive antioxidant in rubber vulcanization, accelerating crosslinking and reducing oxidation-induced degradation .
Efficacy : Reduces vulcanization time (t10 and t90) in styrene-butadiene rubber (SBR), enhancing industrial processing efficiency .
Phytochemicals from Moringa oleifera and Phyllanthus indigo fischeri
Mechanism: Phenolic acids and flavonoids (e.g., Peak 10 in M. oleifera) inhibit collagenase and tyrosinase, promoting skin elasticity and reducing hyperpigmentation . Efficacy: P. indigo fischeri extracts upregulate SIRT1 and FOXO1 genes, enhancing collagen synthesis in human skin cells .
Oleocanthal and Oleacein
Mechanism: Polyphenols from extra-virgin olive oil (EVOO) reduce oxidative stress and inflammation via MAPK pathway modulation . Efficacy: Clinical trials show improved skin hydration and elasticity in topical formulations .
Data Tables
Table 1: Mechanisms and Efficacy in Preclinical Models
Contradictory Findings and Limitations
- Metformin : While preclinical models show lifespan extension, human studies report variability, possibly due to differences in dosing, genetic background, or comorbidities .
- GMA-g-PPDA : Industrial efficacy is offset by migration issues in rubber composites, requiring covalent bonding for long-term stability .
Q & A
Basic Research Questions
Q. What are the key methodological challenges in evaluating the efficacy of Anti-aging agent 1 in preclinical studies, and how can they be mitigated?
- Answer : Common challenges include insufficient experimental detail, poor statistical rigor, and selective reporting, which hinder replication and validation . To address these, adopt transparent reporting frameworks (e.g., ARRIVE guidelines), pre-register study designs, and use power analysis to determine sample sizes. Detailed protocols for dosing, timing, and model selection (e.g., C. elegans, murine models) must be documented to ensure reproducibility .
Q. Which experimental models (in vitro, in vivo, ex vivo) are most appropriate for studying this compound’s mechanisms, and how should they be validated?
- Answer : Model selection depends on the research objective:
- In vitro : Use primary fibroblasts or senescent cell lines to assess telomere maintenance or oxidative stress pathways. Validate with siRNA knockdown of target genes (e.g., SIRT1, mTOR) .
- In vivo : Murine models (e.g., Mus musculus with accelerated aging phenotypes) are preferred for lifespan studies. Ensure genetic background and environmental variables (diet, housing) are standardized .
Cross-validation across models is critical to confirm mechanistic consistency .
Q. How can researchers establish reliable biomarkers to assess this compound’s impact on aging processes in human studies?
- Answer : Prioritize biomarkers linked to nutrient-sensing pathways (e.g., IGF-1, AMPK activity) and epigenetic clocks (e.g., DNA methylation age). Erythrocyte and plasma-based assays are cost-effective for large-scale human trials . Combine multi-omics approaches (transcriptomics, metabolomics) with functional assays (e.g., mitochondrial respiration) to capture systemic effects .
Advanced Research Questions
Q. How should researchers address contradictions in published data regarding this compound’s effects on cellular senescence versus apoptosis pathways?
- Answer : Contradictions often arise from heterogeneous model systems or dosage variations. Conduct dose-response studies across cell types (e.g., epithelial vs. mesenchymal) to identify context-dependent effects. Use meta-analysis tools (e.g., RevMan) to aggregate data and isolate confounding variables (e.g., oxidative stress levels) . Mechanistic studies (e.g., CRISPR-Cas9 knockouts) can clarify pathway dominance under specific conditions .
Q. What strategies optimize clinical trial designs for this compound to account for human aging heterogeneity?
- Answer : Stratify cohorts by baseline biomarkers (e.g., inflammaging markers like IL-6) and aging trajectories . Use adaptive trial designs with interim analyses to adjust endpoints (e.g., frailty index vs. morbidity). Incorporate geroscience principles, such as targeting "hallmarks of aging," to ensure biological relevance .
Q. How can this compound’s dual targeting of aging and cancer pathways be systematically investigated?
- Answer : Employ cancer-prone aging models (e.g., INK-ATTAC mice) to study crosstalk between senescence clearance and tumor suppression . Use single-cell RNA sequencing to map shared pathways (e.g., mTOR, NAD+ metabolism) in aging and carcinogenesis. Dose escalation studies can identify therapeutic windows where anti-aging benefits outweigh oncogenic risks .
Q. What statistical frameworks are recommended for analyzing longitudinal data on this compound’s effects across multiple aging biomarkers?
- Answer : Mixed-effects models account for intra-subject variability in longitudinal datasets. Machine learning pipelines (e.g., random forests) can identify biomarker clusters predictive of lifespan extension. Adjust for multiple comparisons (e.g., Bonferroni correction) to reduce false positives . Open-source tools like R/longitudinal or Python/lifelines enhance reproducibility .
Methodological Considerations
- Theoretical Frameworks : Link studies to evolutionary theories of aging (e.g., antagonistic pleiotropy) or geroscience paradigms to guide hypothesis generation .
- Replication : Replicate key findings in independent cohorts or species to validate translatability .
- Ethical Reporting : Disclose LLM usage (if applicable) and ensure raw data/analyses are publicly accessible to meet FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
